Allylidenetriphenylphosphorane
Overview
Description
Allylidenetriphenylphosphorane is a chemical compound with the molecular formula C21H19P . It has an average mass of 302.349 Da and a monoisotopic mass of 302.122437 Da .
Synthesis Analysis
Allylidenetriphenylphosphorane undergoes [3 + 2] annulation with 1,2-diacylethylenes to give 2-ethoxycyclopentadienes . The mixtures are conveniently converted upon mild acid treatment into cyclopentenones . It also undergoes annulation with 1,2-acylacetylene to give the fulvene, which is transformed into the exomethylenecyclopentenone .Molecular Structure Analysis
The molecular structure of Allylidenetriphenylphosphorane consists of 21 carbon atoms, 19 hydrogen atoms, and 1 phosphorus atom .Chemical Reactions Analysis
Allylidenetriphenylphosphorane is involved in various chemical reactions. For instance, it undergoes [3 + 2] annulation with 1,2-diacylethylenes to produce 2-ethoxycyclopentadienes . It also reacts with PCl3 to form 1,2-Diphosphole and 1,4,7,10-Tetraphosphaphenalene derivatives .Physical And Chemical Properties Analysis
Allylidenetriphenylphosphorane has a density of 1.1±0.1 g/cm3, a boiling point of 452.3±28.0 °C at 760 mmHg, and a flash point of 227.3±24.0 °C . It has a molar refractivity of 96.1±0.4 cm3, and a molar volume of 276.4±5.0 cm3 . It has no H bond acceptors or donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis Applications
Allylidenetriphenylphosphorane has been widely used in various synthesis processes. For instance, it plays a critical role in the synthesis of 1-pentafluorophenyl-1,3-dienes through a reaction with perfluorobenzene, resulting in good to excellent yield (Shen & Wang, 1994). Additionally, it is involved in the production of bicyclic phosphanes and allenes through its reaction with diphenylcyclopropenone (Ipaktschi & Saadatmandi, 1984). Allylidenetriphenylphosphoranes also undergo [3 + 2] annulation with 1,2-diacylethylenes and 1,2-diacylacetylenes, facilitating the synthesis of various substituted cyclopentadienes and fulvenes (Himeda, Yamataka, Ueda, & Hatanaka, 1997).
Crystal and Molecular Structure Studies
The crystal and molecular structures of allylidenetriphenylphosphorane complexes have been extensively studied. For instance, the clathrate compound of allylidenetriphenylphosphorane with molybdenum tetracarbonyl benzene was analyzed, revealing a π-allylic system involving molybdenum and the carbon atoms of the allylidene group (Bassi & Scordamaglia, 1973).
Organic Chemistry Applications
In organic chemistry, allylidenetriphenylphosphorane is utilized for its reactivity with various compounds. For example, it reacts with nitrile imides and nitrile oxides to produce substituted pyrazoles and isoxazoles (Croce & Pocar, 1976). It also participates in reactions with nitrierenden Reagentien, resulting in the formation of α-nitro-α-nitrosoalkanoates, nitrolic acid, and nitriles (Bestmann, Kamberger, Röder, & Zimmermann, 2006).
Functionality in Complex Synthesis
Allylidenetriphenylphosphorane contributes to the functionality of various complex syntheses. For instance, its use in the construction of tetronic and tetramic acids from carboxylic acid derivatives showcases its versatility (Schobert, Dietrich, Mullen, & Urbina-González, 2006). Additionally, it reacts with Pt(II) and Pd(II) η3-allyl complexes to produce η1-ketenyl derivatives, as demonstrated in the synthesis and characterization of [Pt(η3-C3H5){η1-C(PPh3)(CO)}(PPh3)]BF4 (Pandolfo et al., 1996).
properties
IUPAC Name |
triphenyl(prop-2-enylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXDDSBSRMDZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333290 | |
Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allylidenetriphenylphosphorane | |
CAS RN |
15935-94-1 | |
Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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